molecular formula C3H9N3O2 B1599439 2-Amino-3-hydroxypropanehydrazide CAS No. 64616-76-8

2-Amino-3-hydroxypropanehydrazide

Cat. No.: B1599439
CAS No.: 64616-76-8
M. Wt: 119.12 g/mol
InChI Key: YTHVXUGXVASXJZ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanehydrazide is a chemical compound with the molecular formula C3H9N3O2.

Mechanism of Action

Target of Action

2-Amino-3-hydroxypropanehydrazide, also referred to as this compound HCl, is a compound known for its potential applications in various fields The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

This compound is characterized by its amino, hydroxy, and hydrazide functional groups , which may interact with its targets in a specific manner

Biochemical Pathways

Given its potential applications in pharmaceutical research and development , it may influence various biochemical pathways

Result of Action

Given its potential applications in pharmaceutical research and development , it may have various molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxypropanehydrazide typically involves the reaction of DL-serine with hydrazine. The process can be carried out in an aqueous or alcoholic medium, often using water-methanol or water-ethanol mixtures as solvents . The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvents like dimethyl formamide, dimethylacetamide, or N-methyl-2-pyrrolidone can be employed to enhance the yield and purity of the product . The process may also include steps like hydrogenation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxypropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as benserazide hydrochloride, which is used in the treatment of Parkinson’s disease .

Scientific Research Applications

2-Amino-3-hydroxypropanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is a key intermediate in the synthesis of benserazide hydrochloride, a drug used in combination with L-dopa for the treatment of Parkinson’s disease.

    Industry: The compound is used in the production of various chemical products and as a reagent in analytical chemistry.

Comparison with Similar Compounds

    Benserazide: A derivative of 2-Amino-3-hydroxypropanehydrazide used in the treatment of Parkinson’s disease.

    DL-serine hydrazide: Another name for this compound.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

Uniqueness: this compound is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a wide range of chemical reactions. Its role as a precursor in the synthesis of benserazide hydrochloride highlights its importance in medicinal chemistry .

Properties

IUPAC Name

2-amino-3-hydroxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHVXUGXVASXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866503
Record name 2-Amino-3-hydroxypropanehydrazide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64616-76-8
Record name Ro 04-1419
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64616-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Serine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064616768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serine, hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-SERINE HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHV5YH4C7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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